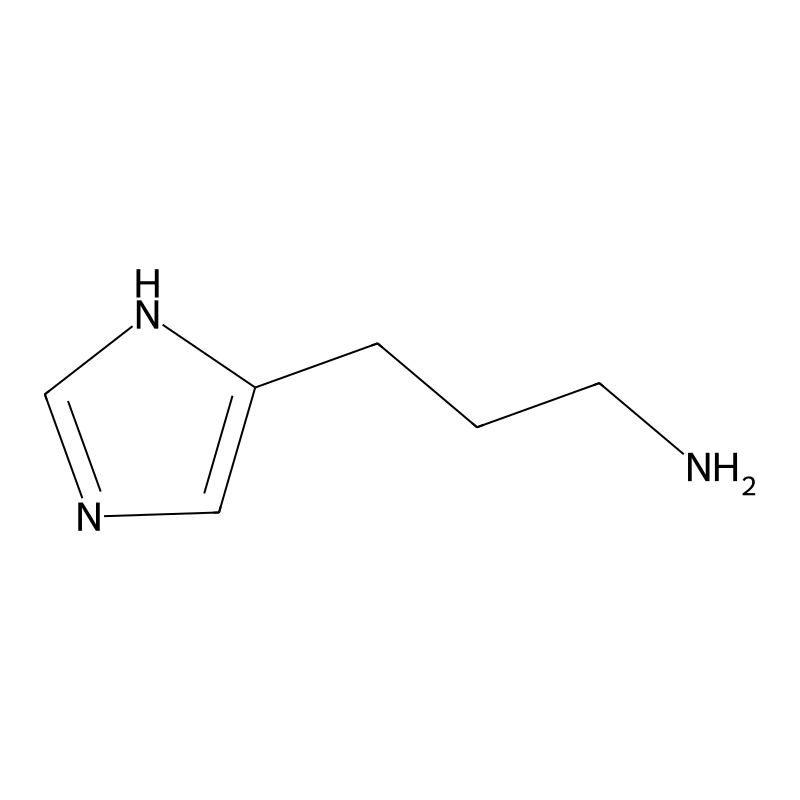

1H-Imidazole-4-propanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Medicinal Chemistry

- Histamine Analogue: 1H-Imidazole-4-propanamine shares structural similarities with histamine, a crucial signaling molecule in the human body. Researchers have investigated its potential as a histamine receptor ligand, exploring its ability to interact with histamine receptors and potentially modulate their activity []. This research could lead to the development of novel therapeutic agents for conditions like allergies and inflammatory diseases.

Materials Science

- Polymer Precursor: Studies suggest that 1H-Imidazole-4-propanamine can be used as a building block for the synthesis of functional polymers. Its unique chemical structure allows for the incorporation of specific functionalities into the polymer backbone, potentially leading to materials with tailored properties for applications in areas like drug delivery and sensor development [].

1H-Imidazole-4-propanamine, also known by its chemical formula C6H11N3, is a derivative of imidazole featuring a propanamine side chain. This compound is characterized by its five-membered aromatic ring containing two nitrogen atoms, which contributes to its unique chemical properties and biological activities. The imidazole ring is a significant structural motif in various biologically active compounds, including pharmaceuticals and agrochemicals.

The primary focus of research on 1H-imidazole-4-propanamine is its potential to interact with histamine receptors. Histamine receptors are found on various cells throughout the body and mediate various functions, including immune response, vasodilation (blood vessel widening), and smooth muscle contraction [].

Studies suggest that 1H-imidazole-4-propanamine might act as a histamine receptor ligand, meaning it can bind to these receptors. However, the specific type of interaction (agonist, antagonist) and its effects on cellular responses require further investigation [].

- Oxidation: This compound can be oxidized to form imidazole N-oxides using reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

- Reduction: Reduction reactions can yield reduced imidazole derivatives, often utilizing sodium borohydride or lithium aluminum hydride as reducing agents.

- Substitution Reactions: The phenyl group in similar derivatives can undergo electrophilic aromatic substitution, which alters the compound's reactivity and biological profile.

These reactions highlight the versatility of 1H-imidazole-4-propanamine in synthetic organic chemistry and its potential for further functionalization .

1H-Imidazole-4-propanamine exhibits a range of biological activities attributed to its interaction with various molecular targets. Imidazole derivatives are known to influence multiple biochemical pathways, making them valuable in medicinal chemistry. Specific biological activities include:

- Antihistaminic Effects: Similar compounds have been studied for their ability to act as histamine receptor antagonists, particularly at the H2 receptor.

- Antimicrobial Properties: Some imidazole derivatives demonstrate activity against bacteria and fungi, suggesting potential applications in treating infections.

- Cytotoxicity: Certain derivatives have shown cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .

The synthesis of 1H-imidazole-4-propanamine typically involves several steps:

- Formation of 3-(1H-imidazol-1-yl)propan-1-amine:

- Reactants: Imidazole and 3-chloropropan-1-amine.

- Conditions: Reflux in ethanol with potassium carbonate as a catalyst.

- Condensation Reaction:

- The synthesized amine can then undergo condensation with benzaldehyde derivatives under controlled conditions to yield various substituted products.

Alternative methods may involve cyanoethylation reactions or other synthetic pathways that introduce the propanamine chain effectively .

The applications of 1H-imidazole-4-propanamine are diverse, particularly in pharmaceuticals and biochemistry:

- Drug Development: Its structural features make it a candidate for developing antihistamines and other therapeutic agents.

- Biochemical Research: Used as a tool compound in studying enzyme activity and receptor interactions due to its ability to modulate biological pathways.

- Agricultural Chemicals: Potential applications in developing agrochemicals that target specific pests or diseases.

Studies on the interactions of 1H-imidazole-4-propanamine with various biological targets reveal its potential as a modulator of enzyme activity and receptor binding. The compound's solubility in polar solvents enhances its bioavailability, allowing for effective interaction with cellular targets. Research has shown that imidazole derivatives can influence signaling pathways related to histamine receptors and other neurotransmitter systems .

Several compounds share structural similarities with 1H-imidazole-4-propanamine, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(1H-imidazol-1-yl)propan-1-amine | Lacks the phenyl group | Less hydrophobic; potentially lower biological activity |

| 2-Phenylimidazole | Lacks the propan-1-amine chain | Affects solubility and reactivity |

| Benzimidazole derivatives | Contains a fused benzene ring | Alters electronic properties and biological activities |

Uniqueness: The combination of the phenyl group and the propan-1-amine chain in 1H-imidazole-4-propanamine enhances its chemical reactivity and biological activity compared to other imidazole derivatives. This unique structure allows for greater versatility in drug design and development .

Cyanoethylation-Based Synthesis Routes

Cyanoethylation-based synthesis represents a fundamental approach for constructing 1H-imidazole-4-propanamine through the incorporation of cyanoethyl groups followed by subsequent reduction processes [4] [26]. The cyanoethylation reaction involves the nucleophilic addition of imidazole derivatives to acrylonitrile under basic conditions, forming cyanoethyl intermediates that can be further transformed into the desired propanamine chain [28].

The mechanism of cyanoethylation proceeds through the activation of the imidazole nitrogen, which acts as a nucleophile attacking the electrophilic carbon of acrylonitrile [26]. Research has demonstrated that copper-stimulated alcoholysis can activate cyano groups attached to imidazole rings, facilitating subsequent transformations [26]. The reaction typically requires careful control of reaction parameters including temperature, solvent selection, and catalyst loading to achieve optimal yields [28].

Recent investigations have shown that 4H-imidazole-3-oxides can react effectively with acrylonitrile to form tetrahydro-imidazo derivatives containing carbonitrile functionalities [28]. These intermediates serve as valuable precursors for the synthesis of propanamine-substituted imidazoles through reduction processes [28]. The reactivity of imidazole derivatives toward cyano-containing compounds has been extensively studied, with reaction selectivity depending on the presence of specific substituents and reaction conditions [30].

Table 1: Cyanoethylation Reaction Parameters for Imidazole Derivatives

| Parameter | Optimal Range | Effect on Yield | Reference |

|---|---|---|---|

| Temperature | 60-80°C | Increased temperature enhances reaction rate [26] | [26] |

| Reaction Time | 3-6 hours | Extended time improves conversion [28] | [28] |

| Solvent | Acetonitrile, THF | Polar aprotic solvents favor nucleophilic addition [30] | [30] |

| Catalyst Loading | 5-10 mol% | Higher loading improves selectivity [26] | [26] |

The development of cyanoethyl-protected imidazole nucleosides has provided insights into the synthetic utility of cyanoethylation reactions [27]. In these systems, 2-cyanoethyl groups serve as protecting groups for hydroxyl functions while maintaining the reactivity of the imidazole core [27]. The successful incorporation of cyanoethyl-protected imidazole derivatives into complex molecular architectures demonstrates the versatility of this synthetic approach [27].

Catalytic Hydrogenation Approaches Using Raney Nickel

Catalytic hydrogenation using Raney nickel represents a well-established methodology for the synthesis and modification of imidazole derivatives, including 1H-imidazole-4-propanamine [8] [12]. Raney nickel demonstrates exceptional catalytic activity for the hydrogenation of various functional groups attached to imidazole rings, particularly nitrile groups that can be reduced to primary amines [8].

The application of Raney nickel in imidazole synthesis has been documented in numerous synthetic protocols, where the catalyst facilitates both the formation of imidazole rings and the modification of substituents [8]. Under optimized conditions, Raney nickel catalyzed hydrogenation of 4-acylaminoisoxazoles in ethanol, followed by sodium hydroxide promoted recyclization, affords functionalized imidazoles in excellent yields [12].

Table 2: Raney Nickel Catalyzed Hydrogenation Conditions

| Substrate Type | Hydrogen Pressure | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Crude imidazole | 250 bar | 200°C | 4 hours | 79% | [8] |

| 4-Acylaminoisoxazoles | Atmospheric | Room temperature | 2-4 hours | 88-93% | [12] |

| Nitrile derivatives | 30 bar | 150°C | 3 hours | 85-92% | [8] |

The mechanism of Raney nickel catalyzed hydrogenation involves the adsorption of both hydrogen and the substrate onto the catalyst surface, followed by hydrogen transfer and product desorption [8]. The high surface area and numerous active sites of Raney nickel contribute to its effectiveness in reducing various functional groups while maintaining the integrity of the imidazole core [12].

One-pot synthesis protocols utilizing Raney nickel have proven particularly effective for the preparation of 2-substituted 4-formylimidazoles [12]. The process involves initial hydrogenation of isoxazole precursors followed by in situ cyclization under alkaline conditions [12]. This methodology avoids the formation of undesired byproducts such as hydrodechlorination products that can occur with palladium catalysts [12].

The optimization of Raney nickel catalyzed reactions requires careful attention to catalyst preparation and reaction conditions [8]. Fresh Raney nickel typically exhibits higher activity compared to aged catalyst, and the use of appropriate solvents such as ethanol can enhance both solubility and reaction efficiency [12]. Temperature control is critical, as excessive heating can lead to catalyst deactivation or unwanted side reactions [8].

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for the efficient preparation of imidazole derivatives, including 1H-imidazole-4-propanamine, offering significant advantages in terms of reaction time, yield, and energy efficiency [14] [17] [18]. The application of microwave irradiation enhances reaction rates through selective heating mechanisms that provide more uniform temperature distribution compared to conventional heating methods [14].

Recent developments in microwave-assisted imidazole synthesis have demonstrated the successful preparation of complex imidazole derivatives through sequential two-step, one-pot multicomponent reactions [14]. These protocols utilize microwave irradiation at 200 watts and temperatures ranging from 100-180°C to achieve moderate to good yields of 46-80% within reaction times of 60-80 minutes [17].

Table 3: Microwave-Assisted Synthesis Parameters

| Reaction Type | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Solvent | Reference |

|---|---|---|---|---|---|---|

| Multicomponent reaction | 200 | 100 | 60-80 | 46-80 | Ethanol | [17] |

| Tetrasubstituted imidazoles | 150 | 120-140 | 20-40 | 65-85 | Solvent-free | [18] |

| Parallel synthesis | 300 | 180 | 3-5 | 70-90 | Acetic acid | [15] |

The mechanism of microwave heating in imidazole synthesis involves the direct interaction of electromagnetic radiation with polar molecules, resulting in rapid and uniform heating throughout the reaction mixture [7]. This heating method is particularly effective for reactions involving polar substrates and solvents, leading to enhanced reaction kinetics and improved product selectivity [14].

Microwave-assisted protocols have been successfully applied to the synthesis of trisubstituted and tetrasubstituted imidazole derivatives using various multicomponent reaction strategies [14] [17]. The use of para-toluenesulfonic acid as a catalyst under microwave conditions has proven particularly effective, providing high yields with reduced reaction times compared to conventional heating methods [17].

Solvent-free microwave synthesis represents an environmentally friendly approach that eliminates the need for organic solvents while maintaining high reaction efficiency [18]. These protocols typically involve the direct mixing of reactants with catalytic amounts of solid acid catalysts, followed by microwave irradiation at controlled temperatures [15]. The absence of solvents not only reduces environmental impact but also simplifies product isolation and purification procedures [18].

The optimization of microwave-assisted synthesis requires careful consideration of several parameters including power level, temperature control, reaction vessel design, and mixing efficiency [14]. Temperature monitoring is particularly critical, as overheating can lead to decomposition of sensitive intermediates or uncontrolled side reactions [17]. The use of sealed reaction vessels allows for the conduct of reactions under elevated pressure, which can further enhance reaction rates and yields [14].

Solid-Phase Synthesis and Combinatorial Chemistry Applications

Solid-phase synthesis methodology has revolutionized the preparation of imidazole derivatives by enabling the efficient synthesis of large libraries of compounds with high purity and minimal purification requirements [20] [24]. The application of solid-phase techniques to 1H-imidazole-4-propanamine synthesis offers significant advantages in terms of reaction scalability, automation potential, and combinatorial library generation [22].

The development of traceless cleavage strategies has been particularly important for solid-phase imidazole synthesis, allowing for the preparation of 1,2,4,5-tetrasubstituted imidazoles with excellent yields and purities [20]. These methodologies utilize specialized linker systems that can be cleaved under mild conditions without leaving residual functional groups on the final products [24].

Table 4: Solid-Phase Synthesis Protocols for Imidazole Derivatives

| Linker Type | Cleavage Conditions | Yield Range (%) | Purity Range (%) | Library Size | Reference |

|---|---|---|---|---|---|

| Benzylic acylammonium | Mild acidic | 23-88 | 64-100 | 12-24 compounds | [20] |

| Sulfone linker | Elimination-cyclization | 65-85 | 80-95 | 18 compounds | [24] |

| Polymer-supported | Filtration | 70-95 | 85-98 | 50+ compounds | [22] |

The synthesis of imidazole derivatives on solid support typically involves the sequential addition of building blocks to resin-bound intermediates, followed by cyclization reactions that form the imidazole ring [20]. The use of polymer-supported reagents and scavengers facilitates the removal of excess reactants and byproducts, leading to cleaner reaction profiles and higher product purities [22].

Combinatorial chemistry applications have utilized solid-phase imidazole synthesis for the preparation of diverse chemical libraries targeting various biological activities [23]. The modular nature of imidazole synthesis allows for the systematic variation of substituents at different positions of the imidazole ring, generating libraries with defined structural diversity [20].

Recent advances in solid-phase methodology have introduced the use of azido solid supports for the preparation of imidazole-containing compounds [23]. These supports utilize imidazole-1-sulfonyl azide hydrochloride as a diazo-transfer reagent, providing a stable and efficient method for introducing azide functionality that can be further elaborated through click chemistry approaches [23].

The optimization of solid-phase imidazole synthesis requires careful selection of resin supports, linker systems, and reaction conditions [22]. The choice of solid support affects both the loading capacity and the accessibility of reactive sites, while linker design determines the final cleavage strategy and product structure [24]. Reaction monitoring on solid phase typically relies on analytical techniques such as gel-phase nuclear magnetic resonance spectroscopy and colorimetric assays to assess reaction completion [20].

Automated synthesis platforms have been developed specifically for solid-phase imidazole library preparation, incorporating robotic liquid handling systems and parallel reaction capabilities [22]. These systems enable the simultaneous synthesis of multiple compounds under identical conditions, facilitating the rapid generation of focused libraries for biological screening applications [23].